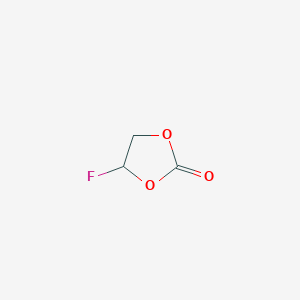

4-Fluoro-1,3-dioxolan-2-one

Description

Propriétés

IUPAC Name |

4-fluoro-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-2-1-6-3(5)7-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLRHMKNNHXPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888867 | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

114435-02-8 | |

| Record name | Fluoroethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114435-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1,3-dioxolan-2-one (Fluoroethylene Carbonate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as Fluoroethylene Carbonate (FEC), is a fluorinated cyclic carbonate that has garnered significant attention in the field of energy storage. Its primary application lies as a high-performance electrolyte additive in lithium-ion batteries (LIBs). The presence of a fluorine atom in its structure imparts unique properties that lead to the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface of LIBs. This stable SEI is crucial for enhancing battery performance, including cycle life, capacity retention, and safety, particularly with next-generation high-capacity anode materials like silicon.[1][2] This technical guide provides a comprehensive overview of the core properties of this compound, its synthesis, and its pivotal role in electrochemical applications.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Fluoroethylene Carbonate (FEC), 4-Fluoro-2-oxo-1,3-dioxolane |

| CAS Number | 114435-02-8 |

| Molecular Formula | C₃H₃FO₃ |

| Molecular Weight | 106.05 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Melting Point | 18-23 °C |

| Boiling Point | 210-212 °C |

| Density | ~1.454 - 1.504 g/cm³ at 20°C |

| Flash Point | >102 °C |

| Refractive Index (n20D) | 1.3960 - 1.4000 |

| Solubility | Slightly miscible with water. |

| Purity (Battery Grade) | ≥99.9%, with water content <100 ppm and acid content <200 ppm |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the fluorination of a carbonate precursor.

Method 1: Direct Fluorination of Ethylene (B1197577) Carbonate

This method involves the direct reaction of ethylene carbonate with a fluorinating agent.

-

Reactants: Ethylene Carbonate, N-fluorobis(benzenesulfon)imide.

-

Procedure:

-

In a sealed reactor, add 100 g of ethylene carbonate and 390 g of N-fluorobisbenzenesulfonamide.

-

The mixture is stirred and heated to 120°C.

-

The reaction progress is monitored by HPLC until the ethylene carbonate is no longer detectable (approximately 0.5 hours).

-

Upon completion, the reaction is stopped, and the fluoroethylene carbonate product is separated by distillation.[3]

-

-

Yield: >98%[3]

-

Purity: >99.9%[3]

Method 2: Fluorination of Chloroethylene Carbonate

This two-step process involves the chlorination of ethylene carbonate followed by a halogen exchange reaction.

-

Step 1: Synthesis of Chloroethylene Carbonate

-

Ethylene carbonate is reacted with a chlorinating agent.

-

-

Step 2: Fluorination

-

Reactants: Chloroethylene Carbonate, Potassium Fluoride (B91410).

-

Procedure:

-

In a reactor, add 500g of diethyl carbonate, 170g of potassium fluoride, and 0.6g of a phase transfer catalyst.

-

The mixture is dehydrated at atmospheric pressure at 120-130°C.

-

After cooling to 70-80°C, 300g of chloroethylene carbonate is added dropwise over approximately 2 hours.

-

The reaction is held at this temperature for 3 hours.

-

After the reaction, the mixture is filtered to remove solid byproducts.[4]

-

-

Purification

High purity is critical for battery applications. The primary method for purifying this compound is vacuum distillation .

-

Procedure:

-

The crude product from the synthesis is subjected to vacuum distillation under a pressure of 3 mmHg.

-

The fraction collected between 65-71°C is the purified this compound.[3]

-

-

Purity Analysis: The purity of the final product is typically determined by Gas Chromatography (GC) . An Agilent 8860 GC system with a split-splitless injector and a flame ionization detector (FID) can be used. A midpolar column such as an Agilent J&W HP-5ms Ultra Inert is suitable for separating the components.[5]

Role in Lithium-Ion Batteries: SEI Formation

The principal application of this compound is as an electrolyte additive in lithium-ion batteries. It plays a crucial role in forming a stable Solid Electrolyte Interphase (SEI) on the anode. The SEI is a passivation layer that forms on the electrode surface during the initial charging cycles, and its quality is paramount for the battery's performance and safety.

Mechanism of FEC-Enhanced SEI Formation:

-

Preferential Reduction: FEC has a higher reduction potential than the common electrolyte solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). This means that during the initial charging of the battery, FEC is preferentially reduced on the anode surface before the other electrolyte components.[6]

-

Decomposition Pathway: The electrochemical reduction of FEC leads to the opening of the carbonate ring and the elimination of a fluoride ion (F⁻).[7]

-

Formation of LiF: The released fluoride ions readily react with lithium ions (Li⁺) present at the anode surface to form lithium fluoride (LiF).[1]

-

Inorganic-Rich SEI: This process results in the formation of an SEI layer that is rich in inorganic components, particularly LiF. An LiF-rich SEI is known to be more stable, dense, and less resistive to Li⁺ ion transport compared to the organic-rich and porous SEI formed from the decomposition of non-fluorinated carbonates.[1][8]

-

Passivation: The dense, stable SEI layer effectively passivates the anode surface, preventing further decomposition of the electrolyte in subsequent cycles. This leads to improved coulombic efficiency, longer cycle life, and enhanced safety of the battery.[9]

The following diagram illustrates the simplified mechanism of SEI formation with FEC as an additive.

References

- 1. Deciphering the Mechanism of FEC-induced SEI Formation in Li-ion Batteries | Laboratory for Electrochemistry | PSI [psi.ch]

- 2. innospk.com [innospk.com]

- 3. Fluoroethylene carbonate synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation process of fluoroethylene carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. [1401.4165] Modeling Electrochemical Decomposition of Fluoroethylene Carbonate on Silicon Anode Surfaces in Lithium Ion Batteries [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

4-Fluoro-1,3-dioxolan-2-one (FEC): A Technical Guide

CAS Number: 114435-02-8

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as Fluoroethylene Carbonate (FEC), is a fluorinated cyclic carbonate that has garnered significant attention across multiple scientific disciplines.[1] Its primary application lies in the field of energy storage, where it serves as a high-performance electrolyte additive for lithium-ion batteries.[2][3] FEC's unique electrochemical properties enable the formation of a stable and effective solid electrolyte interphase (SEI) on battery anodes, which is critical for enhancing battery longevity, efficiency, and safety.[4][5] Beyond its role in electrochemistry, FEC is also utilized as a specialized intermediate in organic and pharmaceutical synthesis.[5] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless liquid or low-melting solid at room temperature.[3] It is slightly miscible with water and sensitive to heat.[2][6] Key quantitative properties are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₃H₃FO₃ | [2][7] |

| Molecular Weight | 106.05 g/mol | [2][7] |

| CAS Number | 114435-02-8 | [2][7] |

| Density | 1.454 - 1.504 g/cm³ | [8][9] |

| Melting Point | 18 - 23 °C | [8][9] |

| Boiling Point | 210 - 212 °C | [8][9] |

| Flash Point | >102 °C | [8][9] |

| Refractive Index (n20/D) | 1.3960 - 1.4000 | [8][9] |

| Vapor Pressure | 51 Pa @ 25 °C | [8] |

Synthesis and Manufacturing

The industrial production of FEC primarily follows two synthetic pathways: direct fluorination of a carbonate precursor or a halogen exchange (Halex) reaction.

Direct Fluorination

This method involves the reaction of ethylene (B1197577) carbonate (EC) with elemental fluorine gas, which is typically diluted with an inert gas like nitrogen to manage the highly exothermic nature of the reaction.[1][10] The reaction temperature is generally maintained between 15 and 45 °C.[1][11] While this method directly converts the readily available EC to FEC, controlling the reaction's exothermicity and preventing over-fluorination or side reactions requires specialized equipment and careful process control.[1][10]

Halogen Exchange Reaction

A more common and often more controllable laboratory and industrial method is the fluorination of a halogenated precursor, such as 4-chloro-1,3-dioxolan-2-one (B1361073) (Cl-EC), via a nucleophilic substitution reaction.[12] Various fluorinating agents can be employed, including metallic fluorides (e.g., potassium fluoride) or amine hydrofluoride complexes.[1][12] This approach avoids the direct handling of hazardous fluorine gas and can produce high yields of FEC.[13] A detailed protocol for this type of synthesis is provided below.

Experimental Protocol: Synthesis via Halogen Exchange

The following protocol is adapted from the procedure described in patent US9067907B2 for the synthesis of this compound from 4-chloro-1,3-dioxolan-2-one.[12]

Materials:

-

4-chloro-1,3-dioxolan-2-one (Cl-EC, 2.0 g, 16.3 mmol)

-

Triethylamine (B128534) trihydrofluoride (3.2 g, 19.6 mmol)

-

Triethylamine (1.3 g, 12.8 mmol)

-

Ethyl acetate (B1210297) (5 ml)

-

Acetonitrile (B52724) (1 ml)

-

30 ml three-necked flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Equip a 30 ml three-necked flask with a reflux condenser and a magnetic stir bar.

-

To the flask, add triethylamine trihydrofluoride (3.2 g), triethylamine (1.3 g), ethyl acetate (5 ml), and acetonitrile (1 ml).[12]

-

Begin stirring the mixture.

-

Add 4-chloro-1,3-dioxolan-2-one (2.0 g) to the reaction mixture.[12]

-

Heat the flask to a reaction temperature of 80°C using a heating mantle.[12]

-

Maintain the reaction at 80°C for one hour with continuous stirring.[12]

-

After one hour, cool the reaction mixture to room temperature.

-

The resulting organic layer contains the product, this compound.

-

Purify the product from the reaction mixture using vacuum distillation. The conversion of Cl-EC is reported to be 99% with a selectivity of 75% for FEC under these conditions.

References

- 1. KR101158121B1 - Method for producing this compound - Google Patents [patents.google.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. haihangchem.com [haihangchem.com]

- 4. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

- 9. jk-sci.com [jk-sci.com]

- 10. US7268238B2 - Manufacturing method and apparatus of 4-fluoroethylene carbonate - Google Patents [patents.google.com]

- 11. DE10308149A1 - Process for the preparation of 4-fluoro-1, 3-dioxolan-2-one - Google Patents [patents.google.com]

- 12. US9067907B2 - Process for preparing fluorinated 1,3-dioxolan 2-one - Google Patents [patents.google.com]

- 13. KR100775326B1 - Method for producing fluoroethylene carbonate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 4-Fluoro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1,3-dioxolan-2-one, also known as fluoroethylene carbonate (FEC), is a crucial electrolyte additive in lithium-ion batteries, enhancing performance and longevity. Its molecular structure plays a significant role in its electrochemical properties, influencing the formation of a stable solid electrolyte interphase (SEI) on battery anodes. This guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, physicochemical properties, and synthetic pathways. While experimental data on its precise molecular geometry is limited in publicly accessible literature, this document compiles available information and presents theoretical insights. Detailed experimental protocols for its synthesis, based on patent literature, are also provided.

Chemical Identity and Molecular Structure

This compound is a cyclic carbonate ester distinguished by a fluorine atom at the 4-position of the 1,3-dioxolane (B20135) ring. This structural feature is key to its function as an electrolyte additive.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | Fluoroethylene carbonate (FEC), 4-Fluoro-2-oxo-1,3-dioxolane[3] |

| CAS Number | 114435-02-8[1][4] |

| Molecular Formula | C3H3FO3[1][4] |

| Molecular Weight | 106.05 g/mol [5][] |

| SMILES | FC1COC(=O)O1[1] |

| InChI Key | SBLRHMKNNHXPHG-UHFFFAOYNA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in battery electrolytes. These properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless liquid or solid[7] |

| Melting Point | 18-23 °C |

| Boiling Point | 210 °C[5] |

| Density | 1.504 g/cm³[5] |

| Flash Point | >102 °C[5] |

| Water Solubility | Slightly miscible[8] |

| Refractive Index (n20D) | 1.3960-1.4000[5] |

Molecular Geometry

As specific experimental or computational geometric data was not found in the search results, a representative table cannot be generated.

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization and quality control of this compound. While comprehensive, annotated spectra are not widely published, the expected spectroscopic features can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for confirming the molecular structure. The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom, and its coupling with adjacent protons would provide information about the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbonate, typically in the range of 1800-1850 cm⁻¹. Other characteristic peaks would include C-O and C-F stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Specific, detailed, and publicly available spectroscopic data with peak assignments could not be retrieved in the search.

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily through the fluorination of ethylene (B1197577) carbonate or its derivatives. Below is a generalized workflow for its synthesis.

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following are illustrative experimental protocols for the synthesis of this compound, based on information from patent literature.

Protocol 1: Fluorination of 4-Chloro-1,3-dioxolan-2-one with Amine Hydrofluoride

This method describes the synthesis via a halogen exchange reaction.

-

Materials:

-

4-Chloro-1,3-dioxolan-2-one (Cl-EC)

-

Triethylamine (B128534) trihydrofluoride

-

Triethylamine

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Into a 30 ml three-necked flask equipped with a reflux condenser, add triethylamine trihydrofluoride (3.2 g, 19.6 mmol), triethylamine (1.3 g, 12.8 mmol), ethyl acetate (5 ml), and acetonitrile (1 ml).

-

Add 4-chloro-1,3-dioxolan-2-one (2.0 g, 16.3 mmol) to the mixture.

-

Heat the reaction mixture to 80°C and maintain for one hour.

-

After the reaction, the product, this compound, is present in the organic layer and can be isolated and purified using standard techniques such as distillation.

-

The conversion can be monitored by gas chromatography (GC), gas chromatography-mass spectrometry (GC/MS), and ¹⁹F-NMR. A conversion ratio of Cl-EC of 99% and a selectivity of 75% for this compound has been reported.

-

Protocol 2: Direct Fluorination of Ethylene Carbonate

This method involves the direct fluorination of ethylene carbonate.

-

Materials:

-

Ethylene carbonate

-

Fluorine gas (diluted in an inert gas like nitrogen)

-

This compound (as a solvent/co-solvent)

-

-

Procedure:

-

In a suitable reaction vessel, charge ethylene carbonate and 3-20% by weight of this compound as a solvent.

-

Heat the mixture to approximately 35°C to dissolve the ethylene carbonate.

-

Introduce a mixture of fluorine gas in an inert gas into the reaction solution at a temperature of 15 to 45°C.

-

The reaction is highly exothermic and requires careful temperature control.

-

The reaction progress can be monitored by analyzing the disappearance of the starting material.

-

Upon completion, the crude product can be purified by distillation.

-

Applications and Significance

This compound is primarily used as a high-performance electrolyte additive for lithium-ion batteries. Its presence in the electrolyte facilitates the formation of a thin, stable, and fluoride-rich solid electrolyte interphase (SEI) layer on the anode surface. This SEI layer is crucial for:

-

Preventing Electrolyte Decomposition: It acts as a barrier, preventing the continuous decomposition of the electrolyte on the highly reactive anode surface.

-

Improving Cycling Stability: A stable SEI layer leads to improved long-term cycling performance and capacity retention.

-

Enhancing Low-Temperature Performance: The additive can improve the ionic conductivity of the electrolyte at lower temperatures.

-

Suppressing Dendrite Growth: On lithium metal anodes, it helps in forming a more uniform SEI that can suppress the growth of lithium dendrites, a major safety concern.

Beyond its role in batteries, it also serves as an intermediate in various organic syntheses.

Safety Information

This compound is a chemical that requires careful handling.

-

Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a molecule of significant industrial importance, particularly in the field of energy storage. While its fundamental chemical identity and physicochemical properties are well-documented, detailed experimental structural and spectroscopic data are not widely available in the public domain. The synthetic routes are established, primarily through the fluorination of ethylene carbonate or its chlorinated precursor. The unique properties conferred by the fluorine substitution make it an indispensable component in modern lithium-ion battery technology, contributing to enhanced safety, longevity, and performance. Further research and publication of detailed characterization data would be beneficial for the scientific community to fully understand and exploit the potential of this molecule.

References

- 1. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. jk-sci.com [jk-sci.com]

- 7. lookchem.com [lookchem.com]

- 8. chemos.de [chemos.de]

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-1,3-dioxolan-2-one (FEC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a crucial component in modern lithium-ion battery electrolytes. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode, which enhances battery performance, including cycle life, low-temperature performance, and overall safety. This technical guide provides an in-depth overview of the principal synthetic routes to FEC, complete with detailed experimental protocols, comparative data, and process diagrams to aid researchers and chemical process developers.

Core Synthesis Routes

The synthesis of this compound primarily revolves around the fluorination of ethylene (B1197577) carbonate (EC) or its chlorinated derivative, chloroethylene carbonate (CEC). Several distinct methods have been developed, each with its own set of advantages and challenges in terms of yield, purity, cost, and safety. The most prominent of these routes are detailed below.

Direct Fluorination of Ethylene Carbonate (EC)

This method involves the direct reaction of ethylene carbonate with elemental fluorine gas, typically diluted with an inert gas to manage the reaction's high exothermicity.

Reaction Pathway:

Caption: Direct fluorination of Ethylene Carbonate to FEC.

Experimental Protocol:

A reactor charged with ethylene carbonate is maintained at a controlled temperature, typically between 15°C and 60°C.[1] A mixture of fluorine gas and nitrogen (e.g., 20-25% F₂ in N₂) is bubbled through the liquid EC.[1] To improve reaction control and selectivity, this compound itself can be used as a co-solvent (3-20% by weight) to lower the melting point of the reaction mixture.[2][3] The reaction is highly exothermic and requires careful temperature management to prevent over-fluorination and decomposition.[2] After the reaction is complete, the crude product is purified. This is often achieved through vacuum distillation to remove unreacted starting material and byproducts like hydrogen fluoride.[1][4]

Fluorination of Chloroethylene Carbonate (CEC)

A widely used and often more selective method involves a two-step process: the chlorination of ethylene carbonate to yield chloroethylene carbonate, followed by a halogen exchange reaction with a fluoride source.

Reaction Pathway:

Caption: Two-step synthesis of FEC via Chloroethylene Carbonate.

Experimental Protocol:

The synthesis begins with the preparation of chloroethylene carbonate. Ethylene carbonate is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like 2,2'-azoisobutyronitrile (AIBN).[5] The resulting chloroethylene carbonate is then subjected to a fluorine exchange reaction. In a typical procedure, chloroethylene carbonate is reacted with potassium fluoride in a suitable solvent like acetonitrile (B52724) at temperatures ranging from 80°C to 85°C for several hours.[6] Phase transfer catalysts can be employed to enhance the reaction rate.[7] Upon completion, the inorganic salts are filtered off, and the crude FEC is purified by vacuum distillation.

Experimental Protocol:

Chloroethylene carbonate is reacted with anhydrous liquid hydrogen fluoride.[8] This reaction can be performed in a micro-channel reactor at temperatures between -20°C and 20°C.[9] The use of an organic base as a catalyst, such as β-picoline or 2,6-lutidine, can facilitate the reaction.[10] The reaction mixture is then heated to 40-50°C to remove excess HF and hydrogen chloride gas.[9] The final product is obtained by reduced pressure distillation, collecting the fraction at 90-100°C under a high vacuum.[9]

Fluorination with Electrophilic Fluorinating Agents

This approach utilizes powerful electrophilic fluorinating reagents to directly fluorinate ethylene carbonate, often leading to high yields and purities under relatively mild conditions.

Reaction Pathway:

Caption: Synthesis of FEC using an electrophilic fluorinating agent.

Experimental Protocol:

In a sealed reactor, ethylene carbonate is mixed with an electrophilic fluorinating agent such as N-fluorobis(benzenesulfon)imide or N-fluorobistrifluoromethanesulfonamide.[11] The mixture is heated to around 120°C and stirred.[11] The reaction progress is monitored by HPLC until the ethylene carbonate is consumed, which can take approximately 0.5 to 0.9 hours.[11] The resulting fluoroethylene carbonate is then isolated and purified by distillation.[11] This method can produce FEC with very high purity (>99.9%) and excellent yields.[11]

Palladium-Catalyzed Fluorination

A more specialized method involves the use of a palladium catalyst to facilitate the fluorination of ethylene carbonate.

Experimental Protocol:

In a Monel reactor, liquid ethylene carbonate is combined with palladium acetate (B1210297) (II) and dry acetonitrile. To this mixture, monophenyl iodine difluoride is added. The reaction is initiated by stirring at 50°C for about 30 minutes, after which the temperature is raised to 70°C and maintained for approximately 5 hours.[11] During the reaction, any off-gassing is typically passed through a potassium hydroxide (B78521) solution to neutralize acidic byproducts.[11] The final product is purified by vacuum distillation at a low pressure (e.g., 3 mmHg), with the fraction collected between 65-71°C.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis routes, allowing for easy comparison of their efficacy.

Table 1: Synthesis of FEC from Ethylene Carbonate

| Fluorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| F₂/N₂ | - | 15 - 60 | ~10 | High | >99.8 | [1] |

| N-Fluorobis(trifluoromethanesulfonamide) | - | 120 | 0.9 | 97.8 | >99.9 | [11] |

| N-Fluorobis(benzenesulfon)imide | - | 120 | 0.5 | 98.2 | >99.9 | [11] |

| Monophenyl iodine difluoride | Palladium acetate (II) | 50 - 70 | 5 | 75 | 99.3 | [11] |

Table 2: Synthesis of FEC from Chloroethylene Carbonate

| Fluorinating Agent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Potassium Fluoride | - | 80 - 85 | 11 | 87.5 (crude) | - | [6] |

| Hydrogen Fluoride | β-picoline | 20 - 100 | - | 75 | 99.8 | [10] |

| Hydrogen Fluoride | 2,6-lutidine | 20 - 100 | - | 85 | 99.9 | [10] |

| Hydrogen Fluoride (liquid) | - | -20 - 20 | - | 95.7 | 98.3 | [9] |

Experimental Workflow and Purification

The general workflow for the synthesis and purification of FEC follows a series of standard laboratory procedures.

References

- 1. US7268238B2 - Manufacturing method and apparatus of 4-fluoroethylene carbonate - Google Patents [patents.google.com]

- 2. KR101158121B1 - Method for producing this compound - Google Patents [patents.google.com]

- 3. DE10308149A1 - Process for the preparation of 4-fluoro-1, 3-dioxolan-2-one - Google Patents [patents.google.com]

- 4. WO2011020830A1 - Process for the destillative purification of fluoroethylene carbonate - Google Patents [patents.google.com]

- 5. KR100775326B1 - Method for producing fluoroethylene carbonate - Google Patents [patents.google.com]

- 6. US9067907B2 - Process for preparing fluorinated 1,3-dioxolan 2-one - Google Patents [patents.google.com]

- 7. CN101210005A - Method for preparing fluoroethylene carbonate - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 9. CN105968083A - Preparation method of fluoroethylene carbonate - Google Patents [patents.google.com]

- 10. CN102060839A - Preparation method of fluoro-ethylene carbonate - Google Patents [patents.google.com]

- 11. Fluoroethylene carbonate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Compatibility of 4-Fluoro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a critical component in advanced energy storage systems, particularly as an electrolyte additive in lithium-ion batteries. Its primary function is to form a stable solid electrolyte interphase (SEI) on electrode surfaces, which enhances battery performance and longevity.[1] Beyond this specific application, its utility in research and development, including in drug development as a specialized solvent or reagent, necessitates a thorough understanding of its chemical compatibility with common laboratory and industrial materials.

This guide provides a comprehensive overview of the chemical compatibility of this compound, detailing its reactivity, degradation pathways, and compatibility with a range of materials. It is intended to serve as a foundational resource for scientists and professionals handling this compound, ensuring safe and effective use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior and handling requirements.

| Property | Value |

| Synonyms | Fluoroethylene carbonate (FEC) |

| CAS Number | 114435-02-8 |

| Molecular Formula | C₃H₃FO₃ |

| Molecular Weight | 106.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 18-23 °C |

| Boiling Point | 212 °C |

| Density | ~1.454 g/cm³ |

| Flash Point | >102 °C |

| Solubility | Slightly miscible with water |

Chemical Reactivity and Degradation Pathways

The stability of this compound is highly dependent on the chemical and thermal environment. Its reactivity is primarily centered around the cyclic carbonate ester functional group and the presence of an activating fluorine atom.

Thermal Decomposition

This compound exhibits limited thermal stability, particularly at elevated temperatures (e.g., above 45°C) and in the presence of certain catalysts. In the context of lithium-ion battery electrolytes containing lithium hexafluorophosphate (B91526) (LiPF₆), thermal decomposition can be initiated. This process is believed to be catalyzed by Lewis acids, such as PF₅, which can be in equilibrium with the LiPF₆ salt. The primary decomposition products are vinylene carbonate (VC) and hydrogen fluoride (B91410) (HF). The generation of HF is a significant concern as it can lead to further degradation of other components in a system.

Hydrolysis

As a cyclic carbonate ester, this compound is susceptible to hydrolysis, especially in the presence of water and either acidic or basic catalysts. The reaction involves the opening of the dioxolane ring to form 2-fluoro-1,2-ethanediol and carbon dioxide. The rate of hydrolysis is expected to be significantly faster under basic conditions (saponification) compared to neutral or acidic conditions. Given its sensitivity to moisture, it is imperative to handle and store the compound under anhydrous conditions to prevent degradation.

Reactivity with Acids and Bases

-

Strong Acids: In the presence of strong acids, this compound can undergo acid-catalyzed hydrolysis, as described above. The reaction mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

-

Strong Bases: Strong bases, such as sodium hydroxide, will readily induce saponification. This is a rapid, generally irreversible reaction that opens the carbonate ring to form the corresponding glycol and carbonate salt. This reactivity precludes the use of this compound with strong basic solutions.

Electrochemical Decomposition

In its primary application, the electrochemical decomposition of this compound is a desired feature.

-

Reductive Decomposition: On the anode (negative electrode) of a lithium-ion battery, it is reduced at a higher potential than other common carbonate solvents like ethylene (B1197577) carbonate. This preferential reduction leads to the formation of a stable SEI layer. The decomposition products are known to include lithium fluoride (LiF), lithium carbonate (Li₂CO₃), and various organic species. The presence of LiF in the SEI is believed to be a key factor in its effectiveness.

-

Oxidative Decomposition: At the cathode (positive electrode), particularly at high voltages, it can be oxidized. This process can lead to the formation of gaseous byproducts like CO₂ and the generation of acidic species, which can be detrimental to the long-term stability of the system.

A diagram illustrating the primary degradation pathways is provided below.

Caption: Key degradation pathways for this compound.

Material Compatibility

The compatibility of this compound with various materials is crucial for selecting appropriate storage containers, reaction vessels, and handling equipment. The following tables provide a summary of its expected compatibility.

Disclaimer: The following data is largely inferred from the known compatibility of similar organic carbonates and esters, as direct compatibility data for this compound is not widely available. It is strongly recommended to perform specific compatibility testing for critical applications.

Rating Key:

-

E (Excellent): No significant effect.

-

G (Good): Minor effect, slight corrosion or discoloration.

-

F (Fair): Moderate effect, not recommended for continuous use. Softening, loss of strength, or swelling may occur.

-

P (Poor): Severe effect, not recommended for any use.

Compatibility with Plastics and Elastomers

| Material | Common Name / Abbreviation | Expected Compatibility | Notes |

| Polyetheretherketone | PEEK | E | Generally excellent chemical resistance to a wide range of organic solvents. |

| Polytetrafluoroethylene | PTFE (Teflon®) | E | Highly inert and compatible with most chemicals. |

| Polypropylene | PP | G-F | May experience some swelling and loss of mechanical strength, especially at elevated temperatures. Testing is advised. |

| Polyethylene (High-Density) | HDPE | G-F | Similar to polypropylene, potential for swelling and degradation over long-term exposure. |

| Fluoroelastomer | FKM (Viton®) | G | Generally good resistance to many organic solvents, but swelling can occur. Not recommended for use with low molecular weight esters. |

| Ethylene Propylene Diene Monomer | EPDM | P | Generally poor resistance to organic esters and solvents; significant swelling is expected. |

| Silicone | P | Silicone elastomers are known to swell significantly in the presence of many organic solvents and esters. |

Compatibility with Metals

| Material | Common Name / Abbreviation | Expected Compatibility | Notes |

| Stainless Steel 316/304 | SS316, SS304 | E | Generally excellent resistance to organic carbonates in the absence of water and other corrosive contaminants. |

| Aluminum | Al | G | Good resistance, but can be susceptible to corrosion if moisture is present, leading to the formation of acidic species (HF) from FEC degradation. |

| Copper | Cu | G | Generally compatible, but can be corroded by acidic byproducts of decomposition. |

| Carbon Steel | F-P | Susceptible to corrosion, especially in the presence of trace moisture. Not recommended for long-term storage or handling. |

Experimental Protocol for Chemical Compatibility Assessment

To definitively determine the compatibility of this compound with a specific material, a systematic experimental approach is necessary. The following protocol outlines a "soak test" methodology.

Objective: To evaluate the effect of this compound on the physical and chemical properties of a material upon prolonged immersion.

Materials and Equipment:

-

Test coupons of the material with known dimensions, weight, and surface finish.

-

This compound (anhydrous grade).

-

Inert, sealable containers (e.g., glass vials with PTFE-lined caps).

-

Analytical balance (±0.1 mg).

-

Calipers or other dimensional measurement tools.

-

Temperature-controlled environment (oven or incubator).

-

Mechanical testing equipment (e.g., tensile tester), if applicable.

-

Spectroscopic instruments (e.g., FTIR, GC-MS) for analyzing the liquid post-exposure.

Procedure:

-

Pre-Test Characterization: a. Clean the material coupons using a suitable solvent (e.g., isopropanol) and dry them thoroughly in a vacuum oven at a mild temperature. b. Measure and record the initial weight of each coupon (W_initial). c. Measure and record the initial dimensions (length, width, thickness) of each coupon. d. If applicable, measure initial mechanical properties (e.g., tensile strength, hardness). e. Visually inspect and document the initial appearance (color, surface texture).

-

Immersion: a. Place each coupon in a separate, clean, and dry container. b. Completely submerge the coupon in this compound. Ensure a high ratio of liquid to coupon surface area. c. Seal the containers tightly to prevent atmospheric moisture ingress and solvent evaporation. d. Prepare a "control" container with only the liquid to monitor for any self-degradation. e. Place the containers in a temperature-controlled environment for the desired test duration (e.g., 7, 30, or 90 days). The temperature should reflect the intended application environment.

-

Post-Test Analysis: a. After the specified duration, carefully remove the coupons from the liquid. b. Visually inspect and document any changes in the appearance of the coupons and the liquid. c. Pat the coupons dry with a lint-free cloth and then dry them in a vacuum oven to remove absorbed solvent until a constant weight is achieved. d. Measure and record the final weight of the coupons (W_final). e. Measure and record the final dimensions. f. If applicable, measure the final mechanical properties. g. Analyze the reserved liquid using techniques like GC-MS to identify any leached substances from the material.

-

Data Evaluation: a. Percent Weight Change: Calculate as [(W_final - W_initial) / W_initial] * 100. b. Dimensional Change (Swelling): Calculate the percent change in each dimension. c. Change in Mechanical Properties: Compare pre- and post-test values. d. Visual Assessment: Note any cracking, crazing, discoloration, or degradation. e. Leaching Analysis: Identify any compounds that have leached from the material into the liquid.

The workflow for this experimental protocol is visualized below.

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-1,3-dioxolan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a fluorinated cyclic carbonate of significant interest in various fields, most notably as a high-performance electrolyte additive in lithium-ion batteries. Its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces enhances battery cycle life and safety. Beyond energy storage, its unique properties make it a subject of investigation in other areas of materials science and chemical synthesis.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. Understanding its solubility is critical for the formulation of electrolytes, reaction media, and for purification processes. This document outlines available solubility data, presents detailed experimental protocols for its determination, and illustrates key concepts through logical diagrams.

Physical and Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃H₃FO₃ | [1] |

| Molecular Weight | 106.05 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 18-23 °C | [1][3] |

| Boiling Point | 212 °C | [1] |

| Density | 1.454 g/cm³ | [1] |

| Flash Point | >102 °C | [1] |

| Water Solubility | Slightly miscible; Calculated at 54.4 mg/mL | [1][3][4][5] |

Solubility of this compound in Organic Solvents

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and some specific data points have been reported.

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of this compound in various organic solvents. This information is valuable for initial solvent screening.

| Solvent | IUPAC Name | Solubility Description |

| N,N-Dimethylformamide | N,N-Dimethylformamide | Very Soluble[2] |

| Methanol | Methanol | Soluble[2] |

| Glacial Acetic Acid | Acetic Acid | Sparingly Soluble[2] |

| Chloroform | Trichloromethane | Very Slightly Soluble[2] |

| Water | Water | Practically Insoluble[2] / Slightly miscible[1][3][5] |

Quantitative Solubility Data

A calculated aqueous solubility for this compound has been reported. It is important to note that this is a theoretical value and experimental verification is recommended.

| Solvent | Temperature (°C) | Solubility | Method |

| Water | Not Specified | 54.4 mg/mL (0.513 mol/L) | Calculated[4] |

Given the limited availability of quantitative data, experimental determination is often necessary for specific applications. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The solubility of this compound, a liquid at room temperature, in various organic solvents can be accurately determined using established laboratory methods. The choice of method may depend on the required precision, the nature of the solvent, and available equipment.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the thermodynamic solubility of a solute in a solvent.

Principle: An excess amount of the solute is mixed with the solvent to create a saturated solution. After reaching equilibrium, a known volume of the saturated solution is carefully separated and the solvent is evaporated. The mass of the remaining solute is then measured to determine the solubility.

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Calibrated pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed vial. "Excess" means that a separate phase of the solute should be visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature until the two phases have clearly separated.

-

Carefully withdraw a precise volume of the solvent phase (the supernatant) using a calibrated pipette, ensuring no droplets of the undissolved solute are transferred.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the boiling point of this compound may be necessary.

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the residual this compound.

-

Repeat the weighing until a constant mass is achieved.

-

Calculate the solubility in g/L or other appropriate units.

Spectroscopic Method (UV-Vis or NMR)

Spectroscopic methods can be employed for more rapid solubility determination, especially when a chromophore is present or for fluorinated compounds using ¹⁹F NMR.

Principle (¹⁹F NMR): ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. A calibration curve is created using solutions of known concentrations of this compound in the solvent of interest. The concentration of a saturated solution can then be determined by comparing its ¹⁹F NMR signal intensity to the calibration curve.

Apparatus:

-

NMR Spectrometer with a fluorine probe

-

NMR tubes

-

Volumetric flasks and pipettes for preparing standards

-

Internal standard (optional, but recommended for high accuracy)

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

-

Acquire the ¹⁹F NMR spectrum for each standard solution under identical experimental conditions (e.g., temperature, number of scans, relaxation delay).

-

Integrate the area of the characteristic ¹⁹F peak(s) for this compound in each spectrum.

-

Construct a calibration curve by plotting the integrated peak area against the concentration of the standard solutions.

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-4).

-

Carefully separate the saturated solvent phase.

-

Acquire the ¹⁹F NMR spectrum of the saturated solution under the same conditions used for the standards.

-

Integrate the corresponding ¹⁹F peak area in the spectrum of the saturated solution.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Factors Influencing Solubility of Fluorinated Carbonates

The solubility of this compound in organic solvents is governed by a complex interplay of intermolecular forces. The "like dissolves like" principle provides a useful guideline.

Role of FEC in Solid Electrolyte Interphase (SEI) Formation

In its primary application, this compound plays a crucial role in forming a stable SEI layer on the anode of lithium-ion batteries. This process is a chemical transformation rather than a simple dissolution.

References

An In-depth Technical Guide to the Electrochemical Stability Window of 4-Fluoro-1,3-dioxolan-2-one (FEC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a critical electrolyte additive in lithium-ion batteries that significantly enhances performance and lifespan, particularly with high-capacity anode materials like silicon. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode surface, which is more robust and effective than the SEI formed from conventional carbonate electrolytes. This guide provides a comprehensive overview of the electrochemical stability window of FEC, detailing its reductive and oxidative decomposition mechanisms, quantitative stability limits, and the experimental protocols for their determination.

Electrochemical Stability Window: Quantitative Data

The electrochemical stability window (ESW) of an electrolyte is the potential range within which the electrolyte remains stable and does not undergo significant oxidation or reduction. For FEC, this window is a key attribute contributing to its efficacy as an electrolyte additive. The reductive (cathodic) and oxidative (anodic) limits of FEC are influenced by the electrode material, the presence of other solvent molecules, and the lithium salt used.

| Parameter | Value (vs. Li/Li⁺) | Notes |

| Reductive Limit (Cathodic Limit) | ~1.3 V | FEC is reduced at a higher potential than ethylene (B1197577) carbonate (EC), allowing for the preferential formation of a stable SEI on the anode. |

| Oxidative Limit (Anodic Limit) | > 4.5 V | The theoretical oxidation potential is calculated to be as high as 7.24 V, but practical stability in a cell is generally observed to be above 4.5 V, surpassing that of EC. This high anodic stability makes it suitable for use with high-voltage cathode materials. |

Experimental Protocols for Determining the Electrochemical Stability Window

The electrochemical stability window of FEC is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV). These techniques involve applying a potential sweep to a working electrode in an electrolyte containing FEC and measuring the resulting current. The onset of a significant increase in current indicates the potential at which the electrolyte begins to decompose.

Three-Electrode Cell Setup for Cyclic Voltammetry

A three-electrode electrochemical cell is the standard setup for accurately measuring the electrochemical stability window.

-

Working Electrode (WE): An inert material such as platinum (Pt) or glassy carbon is used to minimize parasitic reactions and provide a surface for the electrolyte to be oxidized or reduced.

-

Counter Electrode (CE): A material with a large surface area, typically lithium metal or platinum foil, is used to complete the electrical circuit.

-

Reference Electrode (RE): A stable electrode with a well-defined potential, such as lithium metal or a silver/silver chloride (Ag/AgCl) electrode, is used to accurately measure the potential of the working electrode.

Methodology

-

Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1M LiPF₆) in a solvent system containing a known concentration of FEC (e.g., 10% by weight in a mixture of ethylene carbonate and diethyl carbonate).

-

Cell Assembly: The three electrodes are assembled in an electrochemical cell filled with the prepared electrolyte. The reference electrode should be placed in close proximity to the working electrode to minimize iR drop.

-

Cyclic Voltammetry Measurement:

-

The potential of the working electrode is swept linearly with time from the open-circuit potential towards a negative or positive limit.

-

A slow scan rate (e.g., 0.1 mV/s to 10 mV/s) is typically used to allow the system to reach a quasi-steady state.

-

The current response is recorded as a function of the applied potential.

-

-

Determination of Stability Limits:

-

Cathodic Limit: The potential at which a sharp increase in the reduction current is observed is defined as the cathodic stability limit.

-

Anodic Limit: The potential at which a sharp increase in the oxidation current is observed is defined as the anodic stability limit.

-

A cutoff current density (e.g., 0.1 mA/cm²) is often used to define the precise potential at which the electrolyte is considered unstable.

-

Decomposition Mechanisms and Pathways

The beneficial effects of FEC are derived from its specific decomposition pathways on both the anode and cathode surfaces.

Reductive Decomposition on the Anode

FEC is designed to be reduced at a higher potential than conventional carbonate solvents. This preferential reduction leads to the formation of a stable and protective SEI layer on the anode.

Caption: Reductive decomposition pathway of FEC on the anode surface.

Oxidative Decomposition on the Cathode

FEC exhibits high anodic stability, which is crucial for batteries with high-voltage cathodes. Its oxidation products can also contribute to the formation of a protective cathode electrolyte interphase (CEI).

Caption: Oxidative decomposition pathway of FEC on the cathode surface.

Experimental Workflow for Electrochemical Stability Analysis

The following diagram outlines the typical workflow for evaluating the electrochemical stability of FEC.

Caption: Workflow for the experimental determination of the electrochemical stability window.

Conclusion

This compound is a highly effective electrolyte additive that widens the practical electrochemical stability window of lithium-ion battery electrolytes. Its ability to form a robust SEI on the anode at a relatively high reduction potential and its inherent stability against oxidation at high potentials contribute significantly to improved battery performance, cycle life, and safety. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working on the development of advanced energy storage solutions.

The Formation of a Stable Solid Electrolyte Interphase with 4-Fluoro-1,3-dioxolan-2-one: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The performance and longevity of lithium-ion batteries are intrinsically linked to the stability of the solid electrolyte interphase (SEI), a passivation layer formed on the anode surface during the initial charging cycles. The use of electrolyte additives is a key strategy to engineer a robust and effective SEI. Among these, 4-Fluoro-1,3-dioxolan-2-one (FEC) has emerged as a crucial component, particularly for next-generation high-capacity anodes like silicon. This technical guide provides an in-depth analysis of the mechanism behind FEC-driven SEI formation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of FEC-Induced SEI Formation

FEC is preferentially reduced at a higher potential compared to conventional carbonate solvents like ethylene (B1197577) carbonate (EC).[1][2] This early decomposition is critical as it passivates the anode surface, preventing the continuous reduction of the bulk electrolyte and minimizing capacity loss.[1] The reduction of FEC proceeds through various pathways, leading to a unique SEI composition that is rich in lithium fluoride (B91410) (LiF).[3][4]

The primary role of FEC is to facilitate the formation of a dense, uniform, and flexible SEI layer.[5][6][7] This layer is composed of a mixture of inorganic species, primarily LiF, and organic species, including lithium alkyl carbonates and polymeric compounds derived from FEC decomposition.[4][8] The presence of a significant amount of LiF is widely considered to be beneficial, providing mechanical robustness and good Li-ion conductivity.[4][6]

On silicon anodes, which undergo significant volume changes during lithiation and delithiation, the FEC-derived SEI demonstrates superior elasticity, accommodating the mechanical stress and maintaining its integrity, thereby enhancing cycle life.[9][10]

Quantitative Analysis of FEC-Derived SEI

The composition and thickness of the SEI layer are critical parameters that dictate its effectiveness. The following tables summarize quantitative data from various studies on FEC-containing electrolytes.

| Anode Material | Electrolyte | SEI Thickness (nm) | Key SEI Components (Atomic %) | Reference |

| Silicon Thin Film | 1 M LiPF6 in EC/DEC + FEC | Thicker than without FEC | LiF, Lithium Oxide | [3] |

| Si/Gr Composite | 1 M LiPF6 in 100% FEC | > Information depth of XPS | -C-O, 1,3-dioxolan-2-one (DO), -CO2Li, Li2CO3, LiF | [9] |

| Si/Gr Composite | 2FEC:98LP30 | > Information depth of XPS | - | [9] |

| Si/Gr Composite | 20FEC:80DMC | ~13 | - | [9] |

| Si/Gr Composite | 50FEC:50DMC | < 13 | - | [9] |

| Graphite | 1.2 M LiPF6 in EC/EMC + 3% FEC | Thinner than without FEC | Li2CO3, poly(FEC), LAC, LiF | [8] |

| MoS2 | 0.5 M LiFSI in [BMP]⁺[FSI]⁻ + 10 wt% FEC | ~0.6 | - | [11] |

| Anode Material | Electrolyte | Technique | Key Findings | Reference |

| Si/C Composite | With and without FEC | Solid-State NMR, XPS, X-ray Photoemission Electron Microscopy | Denser SEI with FEC, prevents penetration of small molecules. | [6] |

| Li Metal | 1 M LiPF6 in EC/DMC + 5% FEC | AFM | Formation of small, dense LiF particles. | [4] |

| Graphite | EC/EMC with and without FEC/VC | Operando EC-AFM | FEC leads to a more compact and stable SEI layer. | [12][13] |

| Si Thin Film | LiPF6-based carbonate electrolytes with and without FEC | XPS, ToF-SIMS | FEC reduction leads to fluoride ion and LiF formation. | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for characterizing the SEI formed with FEC.

X-ray Photoelectron Spectroscopy (XPS) for SEI Compositional Analysis

Objective: To determine the elemental and chemical composition of the SEI layer.

Methodology:

-

Cell Disassembly: Cycled cells are carefully disassembled in an argon-filled glovebox to prevent atmospheric contamination.

-

Electrode Harvesting and Washing: The anode is harvested and gently rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The electrode is then dried under vacuum.

-

Sample Mounting: The dried anode is mounted onto an XPS sample holder inside the glovebox and transferred to the XPS instrument via a vacuum transfer vessel to avoid air exposure.

-

Data Acquisition: XPS spectra are acquired using a monochromatic Al Kα or Mg Kα X-ray source. A survey scan is first performed to identify the elements present. High-resolution spectra are then acquired for the C 1s, O 1s, F 1s, Li 1s, and Si 2p (for silicon anodes) regions.

-

Data Analysis: The obtained spectra are calibrated using the adventitious carbon C 1s peak at 285.0 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to identify the different chemical species and their relative concentrations.[9][14]

-

Depth Profiling (Optional): An argon ion gun can be used to sputter the surface, allowing for the analysis of the SEI composition as a function of depth.[15]

Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular Structure Identification

Objective: To identify the functional groups and molecular structures of the organic components within the SEI.

Methodology:

-

Sample Preparation: Similar to XPS, the anode is harvested and washed in an inert atmosphere.

-

Measurement Mode: Attenuated Total Reflectance (ATR)-FTIR is a common technique for surface analysis of electrodes.[16] The washed and dried anode is pressed firmly against the ATR crystal.

-

Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-600 cm⁻¹). A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to different functional groups (e.g., C=O in carbonates, C-O in ethers, P-F in salt decomposition products).[4][16]

Atomic Force Microscopy (AFM) for SEI Morphological Characterization

Objective: To visualize the surface morphology and topography of the SEI layer.

Methodology:

-

Sample Preparation: The anode is harvested and washed as described previously.

-

Imaging: The sample is mounted on the AFM stage. Imaging is typically performed in tapping mode to minimize damage to the soft SEI layer.

-

Data Acquisition: The AFM tip scans across the surface, and the deflection of the cantilever is used to generate a topographical map of the SEI.[4]

-

Operando AFM (Advanced): For real-time observation of SEI formation, an electrochemical AFM (EC-AFM) setup can be used.[12][13] This involves a specialized fluid cell where the electrochemical cycling and AFM imaging occur simultaneously.[12][13]

-

Data Analysis: The AFM images provide qualitative and quantitative information about the SEI's roughness, uniformity, and the presence of specific features like nodules or cracks.[4][11]

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Measurement

Objective: To measure the ionic conductivity and charge-transfer resistance of the SEI.

Methodology:

-

Cell Assembly: A symmetric cell (e.g., Li/Li) or a half-cell (e.g., Graphite/Li) is assembled.

-

Electrochemical Cycling: The cell is cycled for a specific number of times to form a stable SEI.

-

EIS Measurement: The cell is brought to a specific state of charge (e.g., 50% SOC) and allowed to rest to reach equilibrium.[17] An AC voltage of small amplitude (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The resulting Nyquist plot is fitted to an equivalent electrical circuit model. The high-frequency semicircle is typically associated with the resistance of the SEI layer (R_SEI), while the medium-frequency semicircle corresponds to the charge-transfer resistance (R_ct).[17][18][19]

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex mechanisms of SEI formation.

Caption: Proposed Reduction Pathway of FEC and SEI Formation

References

- 1. osti.gov [osti.gov]

- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. inha.elsevierpure.com [inha.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries [inis.iaea.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Deciphering the Mechanism of FEC-induced SEI Formation in Li-ion Batteries | Laboratory for Electrochemistry | PSI [psi.ch]

- 11. researchgate.net [researchgate.net]

- 12. Operando Electrochemical Atomic Force Microscopy of Solid–Electrolyte Interphase Formation on Graphite Anodes: The Evolution of SEI Morphology and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Decomposition of 4-Fluoro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a critical component in modern energy storage systems, particularly as an electrolyte additive in lithium-ion batteries. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode surface. However, the thermal instability of FEC can lead to decomposition, impacting battery performance and safety. This guide provides a comprehensive technical overview of the thermal decomposition of FEC, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating the decomposition pathways.

Thermal Stability and Decomposition Profile

The thermal stability of this compound is a crucial parameter influencing its application. Thermogravimetric analysis (TGA) has been employed to determine the temperature range of its decomposition.

Quantitative Thermal Decomposition Data

Studies have shown that the thermal decomposition of neat FEC begins at approximately 60°C (333.15 K), with the process completing around 161°C (434.15 K)[1]. The decomposition is often studied in the context of its application in lithium-ion batteries, where it is typically in the presence of lithium hexafluorophosphate (B91526) (LiPF₆). In this environment, the decomposition is catalyzed by Lewis acids, such as phosphorus pentafluoride (PF₅), which is in equilibrium with LiPF₆.

| Parameter | Value | Conditions | Reference |

| Decomposition Onset Temperature | ~ 60 °C (333.15 K) | Neat FEC | [1] |

| Complete Decomposition Temperature | ~ 161 °C (434.15 K) | Neat FEC | [1] |

| Primary Decomposition Products | Vinylene Carbonate (VC), Hydrogen Fluoride (B91410) (HF) | In the presence of LiPF₆ |

Decomposition Mechanisms

The thermal decomposition of this compound can proceed through different pathways depending on the presence of catalysts.

Catalyzed Decomposition in the Presence of LiPF₆

In the common application scenario within lithium-ion battery electrolytes, the decomposition of FEC is significantly influenced by the presence of LiPF₆. The salt can dissociate to generate Lewis acids like PF₅, which catalyze the decomposition. The generally accepted mechanism involves the abstraction of a fluoride ion from FEC, leading to the formation of a carbocation intermediate. This is followed by the elimination of a proton to yield vinylene carbonate (VC) and hydrogen fluoride (HF).

Caption: Catalyzed thermal decomposition pathway of FEC.

Uncatalyzed Thermal Decomposition

The purely thermal decomposition of FEC, without the influence of catalysts, is less documented in readily available literature. It is theorized to proceed through a concerted mechanism or via radical intermediates, though the exact pathway and the distribution of minor products like CO₂ and other gaseous species are still areas of active research.

Experimental Protocols for Analysis

The study of the thermal decomposition of this compound involves several analytical techniques to characterize its thermal stability and identify decomposition products.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and completion temperatures of thermal decomposition by measuring the mass loss of a sample as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a quartz or alumina (B75360) crucible.

-

Instrument Setup: Place the sample crucible and a reference empty crucible into the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature above the expected decomposition range (e.g., 200°C) at a constant heating rate of 10 K/min.

-

-

Data Analysis: Plot the sample mass as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Caption: Experimental workflow for TGA analysis of FEC.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity FEC into an aluminum DSC pan and hermetically seal it to prevent volatilization before decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: A common approach is a heat-cool-heat cycle to observe transitions in both the amorphous and crystalline states. For decomposition studies, a single heating ramp similar to the TGA experiment (e.g., 10 K/min) is used.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to events such as melting and decomposition.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-GC/MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumental Setup: A TGA instrument is coupled to a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS) via a heated transfer line.

-

TGA Protocol: The TGA experiment is performed as described in section 3.1.

-

EGA Protocol:

-

TGA-MS: The evolved gases are continuously transferred to the MS, which records the mass spectra of the decomposition products in real-time.

-

TGA-GC/MS: The evolved gases are collected at specific temperature intervals and then injected into the GC for separation before being introduced to the MS for identification. This provides a more detailed separation of complex gas mixtures.

-

-

Data Analysis: The mass spectra are analyzed to identify the molecular weights and fragmentation patterns of the evolved gases, allowing for their identification.

Conclusion

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding chemical environment. While its decomposition in the presence of LiPF₆ to vinylene carbonate and hydrogen fluoride is a key reaction in the formation of a stable SEI in lithium-ion batteries, understanding its intrinsic thermal stability is crucial for ensuring the safety and longevity of these energy storage devices. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its decomposition behavior, enabling further research into enhancing its stability and performance in various applications.

References

Spectroscopic Profile of 4-Fluoro-1,3-dioxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals